molecular formula C26H37Cl2N3O8P2 B605480 Aminoquinol diphosphate CAS No. 7195-12-2

Aminoquinol diphosphate

Cat. No. B605480
CAS RN: 7195-12-2
M. Wt: 652.44
InChI Key: VWCVSZPKLYFUGK-QHXCTMFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminoquinol diphosphate may be useful in the treatment of acute necrotising cutaneous leishmaniasis.

Scientific Research Applications

Enzymatic and Biochemical Properties

  • Farnesyl-diphosphate Synthase (FPPS) in Toxoplasma gondii : Aminoquinol diphosphate derivatives like FPPS play a crucial role in the synthesis of important precursors like sterols and ubiquinones. The unique characteristic of TgFPPS from Toxoplasma gondii is its bifunctionality, capable of catalyzing the formation of both farnesyl diphosphate and geranylgeranyl diphosphate. This makes TgFPPS a potential target for drug development against diseases like toxoplasmosis (Ling et al., 2007).

Bioavailability and Chemical Analysis

  • Chloroquine Diphosphate and Bioavailability : Research on the formation of inclusion complexes of chloroquine diphosphate with cyclic oligosaccharides has shown enhanced solubility, versatility, and bioavailability of the drug, with reduced side effects. This suggests the potential of aminoquinol diphosphate compounds in improving drug delivery systems (Roy et al., 2020).

Medical and Therapeutic Research

  • Antitumor Activities : Studies on chloroquine diphosphate, a derivative of quinine, have shown significant effects in inhibiting the growth of breast cancer cells and inducing apoptosis. This highlights the potential of aminoquinol diphosphate compounds in cancer treatment (Jiang et al., 2010).

Utility in Laboratory and Blood Bank Settings

  • Utility in Blood Banks : Chloroquine diphosphate, an aminoquinol diphosphate compound, has been found useful in blood bank laboratories for applications like rendering direct antiglobulin test–positive red blood cells free from membrane-bound IgG. This demonstrates the compound's utility in specialized medical laboratory settings (Aye & Arndt, 2018).

properties

CAS RN

7195-12-2

Product Name

Aminoquinol diphosphate

Molecular Formula

C26H37Cl2N3O8P2

Molecular Weight

652.44

IUPAC Name

Quinoline, 7-chloro-2-(o-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)-, phosphate (1:2)

InChI

1S/C26H31Cl2N3.2H3O4P/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26;2*1-5(2,3)4/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30);2*(H3,1,2,3,4)/b14-12+

InChI Key

VWCVSZPKLYFUGK-QHXCTMFKSA-N

SMILES

CCN(CC)CCCC(C)Nc1cc(nc2c1ccc(c2)Cl)/C=C/c3ccccc3Cl.OP(=O)(O)O.OP(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aminoquinol diphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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